Diethylene glycol dicarbamate

Description

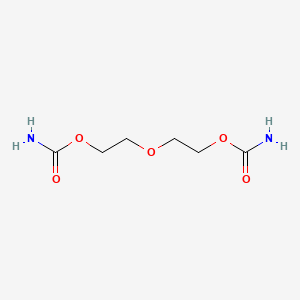

Structure

3D Structure

Properties

CAS No. |

5952-26-1 |

|---|---|

Molecular Formula |

C6H12N2O5 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-(2-carbamoyloxyethoxy)ethyl carbamate |

InChI |

InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |

InChI Key |

CADMHCMDZLBQLA-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)N)OCCOC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for Diethylene Glycol Dicarbamate

Direct Synthesis Routes from Diethylene Glycol and Related Precursors

The formation of Diethylene Glycol Dicarbamate can be achieved through several direct synthetic pathways starting from diethylene glycol and appropriate carbamoylating agents. These routes are foundational in the production of this and related dicarbamate compounds.

Phosgenation and Phosgene-Free Alternative Syntheses

The traditional method for synthesizing dicarbamates involves the use of phosgene (B1210022). chemsrc.com In this process, diethylene glycol is reacted with phosgene (COCl₂) to form an intermediate chloroformate, which then reacts with ammonia (B1221849) or an amine to yield the dicarbamate. A direct route involves the reaction of diethylene glycol with phosgene to form the target dicarbamate. chemsrc.com

However, due to the extreme toxicity of phosgene, significant research has been directed towards developing phosgene-free synthetic routes. nih.gov These alternative pathways are crucial for safer and more environmentally benign chemical production. regulations.gov One major strategy involves the thermal decomposition of existing dicarbamates to produce isocyanates, which can then be used to synthesize other polyurethane-based materials, effectively reversing the formation process without using phosgene. nih.gov Another prominent phosgene-free approach is the utilization of carbon dioxide (CO₂) as a C1 building block, replacing the need for phosgene in carbonylation reactions. acs.org This aligns with green chemistry principles by using a less hazardous and readily available feedstock.

Transesterification Processes Involving Alkyl Carbonates

Transesterification, or more accurately, transcarbamation, represents a versatile and widely adopted phosgene-free route for dicarbamate synthesis. researchgate.net This method involves the reaction of a diol, such as diethylene glycol, with a carbamate (B1207046) source like urea (B33335) or an alkyl carbamate. google.com A related and well-studied process is glycolysis, a chemical recycling method for polyurethanes. mdpi.comresearchgate.net In glycolysis, polyurethane polymers are depolymerized by reacting them with a glycol, such as ethylene (B1197577) glycol or diethylene glycol, at elevated temperatures. mdpi.comuantwerpen.be This process breaks the urethane (B1682113) linkages through a transcarbamation reaction, yielding a mixture of the original polyol and newly formed carbamates and dicarbamates. mdpi.comresearchgate.net

The reaction of diethylene glycol with dialkyl carbonates, such as dimethyl carbonate (DMC), is another important transesterification pathway, though it primarily yields glycol dicarbonates rather than dicarbamates. researchgate.net However, the principles are similar, and DMC is considered a green reagent, making these routes attractive. rsc.org The synthesis of dicarbamates can be achieved by reacting a diol with an alkyl carbamate or by a multi-component reaction involving a diol, an amine, and a carbonate source.

| Reactants | Product Type | Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Polyurethane + Diethylene Glycol | Dicarbamates / Oligomers | Sodium Acetate (B1210297) | 170-200°C, 2 hours | mdpi.comuantwerpen.be |

| Diethylene Glycol + Dimethyl Carbonate | Dicarbonate | NaOH, Ca(OH)₂ | 90°C, 4 hours | researchgate.net |

| 1,6-Hexanediol + Phenyl Isocyanate | Dicarbamate | Tin 2-ethylhexanoate | 100°C, 2 hours | mdpi.com |

Base-Catalyzed and Other Catalytic Approaches in Dicarbamate Formation

Catalysis is fundamental to the efficient synthesis of dicarbamates, influencing reaction rates and yields. Base catalysts are particularly effective in promoting the reaction between alcohols and carbamoylating agents. researchgate.net In the transesterification synthesis of related glycol dicarbonates from diethylene glycol and dimethyl carbonate, basic catalysts like sodium hydroxide (B78521) (NaOH) and calcium hydroxide (Ca(OH)₂) have demonstrated high activity, with Ca(OH)₂ showing excellent yields of up to 77% in reflux systems. researchgate.net

For polyurethane synthesis, which involves the formation of carbamate linkages, organocatalysts are widely employed. core.ac.uk Guanidine bases such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are effective in activating the alcohol component for its reaction with an isocyanate or other carbamoylating species. core.ac.uk In the context of polyurethane recycling via glycolysis, metal salts like sodium acetate are common catalysts. mdpi.comuantwerpen.be The choice of catalyst is critical and depends on the specific reaction pathway, whether it is direct synthesis from a diol and an isocyanate, transcarbamation, or decomposition. For instance, zinc-incorporated berlinite (B1174126) (ZnAlPO₄) has been developed as a specialized catalyst for the reverse reaction—the decomposition of dicarbamates into isocyanates. nih.gov

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Homogeneous Base | Sodium Hydroxide (NaOH) | Dicarbonate Synthesis (Transesterification) | researchgate.netresearchgate.net |

| Heterogeneous Base | Calcium Hydroxide (Ca(OH)₂) | Dicarbonate Synthesis (Transesterification) | researchgate.net |

| Organocatalyst | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Polyurethane Synthesis | core.ac.uk |

| Salt | Sodium Acetate | Polyurethane Glycolysis | mdpi.comuantwerpen.be |

| Mixed Metal Oxide | ZnAlPO₄ (Zinc-incorporated berlinite) | Dicarbamate Decomposition | nih.gov |

| Organometallic | Tin 2-ethylhexanoate | Dicarbamate Synthesis (from isocyanate) | mdpi.com |

Advanced Synthetic Strategies and Mechanistic Investigations

Beyond direct synthesis, advanced strategies focus on improving selectivity and sustainability. These include methods for controlling the reaction at specific sites on a molecule and incorporating principles of green chemistry to minimize environmental impact.

Investigation of Regioselective Synthesis

In molecules with multiple hydroxyl groups of similar reactivity, such as diethylene glycol, achieving regioselectivity—the ability to functionalize only one specific hydroxyl group—is a significant synthetic challenge. Research into the regioselective synthesis of carbamates on polyols provides insight into advanced strategies applicable to this compound. nih.gov One effective approach involves the use of specialized catalysts. For example, the Taylor catalyst, a diphenyl borinic ester catalyst, has been shown to achieve excellent regioselectivity (>90%) in the acylation and carbamoylation of diols by forming a temporary borinic ester intermediate that activates one hydroxyl group over another. nih.gov

Another strategy involves the use of protecting groups to temporarily block certain hydroxyl groups, directing the reaction to the unprotected site. While not always practical for a symmetric molecule like diethylene glycol, these techniques are crucial for more complex, asymmetric polyols. The choice of reaction conditions, including the base and solvent, can also influence selectivity. For instance, reacting a diol with n-propyl-isocyanate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can lead to a mixture of isomers, whereas the addition of a catalyst can significantly improve the yield and regioselectivity of the desired product. nih.gov

Application of Green Chemistry Principles in Dicarbamate Synthesis

The synthesis of dicarbamates is increasingly guided by the principles of green chemistry, which aim to create more sustainable chemical processes. rsc.org A primary focus is the replacement of hazardous reagents like phosgene with safer alternatives such as dimethyl carbonate (DMC) or carbon dioxide. acs.orgrsc.org DMC is recognized as a green reagent due to its low toxicity and versatile reactivity. rsc.org

Another key principle is the use of renewable feedstocks. Research has demonstrated the synthesis of dicarbamates from biomass-derived platform molecules. rsc.org For example, a green and intrinsically safe method has been proposed for synthesizing hexamethylene-1,6-dicarbamate (a related compound) starting from 5-hydroxymethylfurfural (B1680220) (5-HMF), a molecule derived from sugars. rsc.org This pathway avoids fossil-fuel-based raw materials and toxic intermediates. rsc.org

Furthermore, the concept of a circular economy is being applied through the chemical recycling of polyurethane waste. mdpi.comresearchgate.net Glycolysis of polyurethane foams not only prevents landfilling but also recovers valuable chemical components, including dicarbamates, which can be used as feedstock for new materials. mdpi.comresearchgate.netuantwerpen.be This approach combines waste valorization with the production of valuable chemicals, representing a significant advancement in sustainable synthesis. The use of efficient and recyclable heterogeneous catalysts also aligns with green chemistry by simplifying product purification and minimizing waste. researchgate.net

Derivatization and Functionalization of this compound Scaffolds

The modification of the this compound structure is a key area of research aimed at tailoring its properties for specific applications, particularly in polymer science. By introducing functional groups, the inherent characteristics of the this compound scaffold can be enhanced, leading to the development of new materials with advanced functionalities.

A significant focus in the functionalization of this compound is the incorporation of polymerizable groups. This transformation converts the molecule into a monomer that can participate in polymerization reactions, forming cross-linked polymer networks. These polymers are of interest for applications such as optical materials.

A prime example of this is the synthesis of diallyl 2,2'-oxydiethyl dicarbonate, which is this compound functionalized with allyl groups. The allyl groups contain carbon-carbon double bonds that are susceptible to polymerization. The synthesis is typically achieved through the reaction of diethylene glycol with allyl chloroformate. This reaction is generally carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The presence of the allyl groups makes the resulting diallyl 2,2'-oxydiethyl dicarbonate reactive in various chemical processes, most notably polymerization to form high-molecular-weight polymers. wikipedia.org

The general synthetic route involves a two-step condensation. Initially, a condensation reaction between 2,2'-bis(2-hydroxyethylsulfanyl)diethyl ether and 3,9-dithia-6-oxa-undecane-1,11-diol-bis(allyl carbonate) is performed in the presence of an alkali at low temperatures. Subsequently, the oxidation of the resulting intermediate is carried out with hydrogen peroxide in an acidic medium. wikipedia.org Another approach involves the direct condensation of diethylene glycol with allyl chloroformate. wikipedia.org

The introduction of methacrylate (B99206) groups is another strategy to impart polymerizability. For instance, telechelic urethane methacrylic macromonomers have been synthesized by reacting a diisocyanate with a diol, such as diethylene glycol, and then capping the ends with a hydroxyl-functional methacrylate like 2-hydroxyethyl methacrylate (HEMA). researchgate.net This creates a molecule with polymerizable methacrylate end-groups.

The table below summarizes typical reaction parameters for the synthesis of a polymerizable this compound derivative.

Table 1: Reaction Parameters for the Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 20–50°C | Higher temperatures can increase the reaction rate but also risk promoting side reactions like unwanted polymerization. |

| Molar Ratio (Allyl Chloroformate:Diethylene Glycol) | 2.2:1 | An excess of allyl chloroformate helps to drive the esterification reaction to completion. |

| Reaction Time | 4–8 hours | A longer duration generally improves the conversion rate of the reactants. |

| Base (Pyridine) Concentration | 5–10 mol% | The base neutralizes the HCl produced, which prevents acid-catalyzed degradation of the product. |

This table is based on data from the synthesis of diallyl 2,2'-oxydiethyl dicarbonate, a polymerizable derivative of this compound.

The efficiency of the synthesis and the yield of this compound and its derivatives are influenced by various factors, including the choice of catalysts, solvents, and the nature of the reactants themselves. While systematic studies focusing exclusively on a wide range of substituents on the this compound backbone are not extensively documented, general principles can be drawn from related dicarbamate and polyurethane syntheses.

The catalyst plays a crucial role in the formation of the carbamate linkage. In the synthesis of methylene (B1212753) diphenyl dicarbamate, a related compound, various catalysts have been explored. For instance, the use of a silicotungstic acid catalyst in a diethylene glycol dimethyl ether solvent has been reported. researchgate.net The choice of catalyst can significantly affect the reaction conditions required and the final yield.

The solvent system is another critical parameter. In the synthesis of 1,6-hexamethylene-bis(phenyl carbamates), it was found that ethylene glycol diethyl ether, a solvent with low polarity, provided the highest yield and minimized the formation of urea byproducts. google.com For the synthesis of methylene diphenyl dicarbamate, diethylene glycol dimethyl ether has been used as a suitable solvent. researchgate.net The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.

The nature of the reactants, which can be considered in terms of their substituents, also has a profound effect. For example, in the broader context of polyurethane chemistry, the stereochemistry of the monomers can influence the polymer yield. nih.gov While not directly studying this compound, this highlights that the three-dimensional arrangement of atoms in the starting materials can impact the efficiency of carbamate formation.

The table below summarizes the influence of different types of "substituents" or components in the reaction system on the synthesis of dicarbamates.

Table 2: Influence of Reaction Components on Dicarbamate Synthesis

| Component | Type of "Substituent" | Effect on Synthesis |

|---|---|---|

| Catalyst | Silicotungstic Acid | Used in the synthesis of methylene diphenyl dicarbamate in a diethylene glycol dimethyl ether solvent, influencing reaction conditions and yield. researchgate.net |

| Catalyst | Zinc Acetate | Investigated for its effect on the kinetics of diethylene glycol formation during polyester (B1180765) synthesis, a related reaction. researchgate.net |

| Solvent | Diethylene Glycol Dimethyl Ether | Employed as a solvent for the synthesis of methylene diphenyl dicarbamate. researchgate.net |

| Solvent | Ethylene Glycol Diethyl Ether | Found to be an effective solvent for the synthesis of 1,6-hexamethylene-bis(phenyl carbamates), maximizing yield and reducing byproducts. google.com |

This table provides examples of how different catalysts and solvents, which can be considered as influencing the substitution environment, affect dicarbamate synthesis.

Chemical Reactivity, Transformation, and Degradation Pathways of Diethylene Glycol Dicarbamate

Hydrolytic Stability and Kinetic Investigations

The stability of diethylene glycol dicarbamate in aqueous environments is primarily dictated by the hydrolysis of its carbamate (B1207046) linkages. This degradation pathway is sensitive to environmental conditions, including the nature of the reaction medium and the presence of catalysts.

Influence of Reaction Medium and Catalysis on Hydrolysis Kinetics

The hydrolysis of carbamates is subject to catalysis, significantly influencing its rate. The process is notably catalyzed by bases. rsc.org In industrial contexts, such as the chemical recycling of related polyurethane materials, catalysts like sodium hydroxide (B78521), potassium hydroxide, and sodium acetate (B1210297) are employed to facilitate decomposition. mdpi.com The choice of glycol as a decomposition agent in related glycolysis processes also shows that molecular structure affects reaction rates; for instance, ethylene (B1197577) glycol can be a more efficient agent than diethylene glycol due to lesser steric hindrance. mdpi.comresearchgate.netuantwerpen.be

Metal ions can also act as catalysts for carbamate hydrolysis. The coordination of metal ions (such as Ni, Cu, Zn, Cd) to the carbamate ligand can trigger a self-immolation process, leading to the hydrolysis of the carbamate group and the release of alcohol and carbon dioxide. rsc.orgresearchgate.net This catalytic effect is initiated by the reaction of the carbamate with metal salts. rsc.orgresearchgate.net The temperature and the structure of the carbamate molecule itself are significant factors that influence the kinetics of hydrolysis. mdpi.comresearchgate.net

Mechanistic Elucidation of Carbamate Hydrolysis

The hydrolysis of carbamates can proceed through two primary mechanisms, largely dependent on the substitution at the nitrogen atom. mdpi.comresearchgate.net

E1cB Mechanism: Primary carbamates, those with an N-H bond, typically undergo hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgmdpi.com This pathway is base-catalyzed and involves the formation of an isocyanate intermediate, which is subsequently trapped and hydrolyzed to yield an amine and carbon dioxide. rsc.org

BAC2 Mechanism: Secondary and tertiary carbamates, which lack a proton on the nitrogen atom for the E1cB pathway, tend to hydrolyze through a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. mdpi.comresearchgate.net This mechanism is analogous to the saponification of an ester.

Following basic hydrolysis, the parent alcohol (in this case, diethylene glycol) and carbamic acid are released. nih.gov The carbamic acid intermediate is unstable and rapidly decomposes to the corresponding amine and carbon dioxide. mdpi.comnih.gov

| Mechanism | Carbamate Type | Description | Intermediate |

| E1cB | Primary | Base-catalyzed elimination reaction. rsc.orgmdpi.com | Isocyanate rsc.org |

| BAC2 | Secondary/Tertiary | Base-catalyzed nucleophilic acyl substitution. mdpi.com | Carbonate Anion nih.gov |

Polymerization Behavior and Network Formation

While specific polymerization data for this compound is not extensively detailed in available literature, significant insights can be drawn from studies of its close structural analogue, diethylene glycol bis(allyl carbonate) (DADC). DADC is a well-studied monomer used in the production of transparent, high-performance polymers, and its polymerization behavior provides a strong model for the potential reactivity of similar diethylene glycol-based monomers.

Free-Radical Polymerization Mechanisms and Kinetics

Allyl monomers like DADC polymerize via free-radical bulk polymerization in a casting process. fkit.hr The mechanism involves the standard steps of initiation, propagation, and termination. The process is initiated by the decomposition of an initiator, such as dicyclohexyl peroxy dicarbonate (B1257347) (CHPC), to form free radicals. fkit.hr These radicals then react with the allyl groups of the monomer to initiate the polymerization chain. The polymerization of multifunctional monomers is complex, with kinetics influenced by factors such as autoacceleration, trapped radicals, and reaction-diffusion-controlled termination. nih.gov

Kinetic Studies of Thermal and Photo-Initiated Polymerization

The polymerization of diethylene glycol-based monomers can be initiated by thermal energy or by photochemical processes.

Thermal Polymerization: The thermal curing of DADC has been investigated using techniques like Differential Scanning Calorimetry (DSC). fkit.hr These studies allow for the determination of apparent kinetic parameters. A well-controlled, slow polymerization is often required to manage the high heat of evolution (approx. 390 J/g for DADC) and prevent optical defects in the final polymer. fkit.hr Kinetic analysis using various models can establish a kinetic triplet (Ea,app, A, f(α)) to simulate the curing process under different temperature conditions. fkit.hr

Photo-initiated Polymerization: Photopolymerization offers an alternative initiation pathway, often studied for dimethacrylate resins with similar glycol backbones. kpi.ua The process is initiated by a photoinitiator, which generates free radicals upon exposure to UV light. nih.gov The rate of photopolymerization is influenced by factors such as radiation intensity, initiator concentration, and temperature. kpi.uaresearchgate.net Kinetic models for photopolymerization often account for the rates of initiation, propagation, and termination, with termination being a diffusion-controlled reaction. kpi.ua

| Parameter | Value | Conditions | Source |

| Apparent Activation Energy (Ea,app) | 128.23 kJ/mol | Thermal curing of DADC with 5% CHPC initiator. | fkit.hr |

| Pre-exponential Factor (lnA) | 37.133 (A in s⁻¹) | Thermal curing of DADC with 5% CHPC initiator. | fkit.hr |

| Reaction Model (f(α)) | (1-α)¹.³³ | ROn single step reaction model approximation. | fkit.hr |

Structural Characterization of Resulting Polymeric Networks

The polymeric networks formed from diethylene glycol-based monomers are characterized using a suite of analytical techniques to determine their chemical structure, thermal properties, morphology, and crystallinity.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the polymerization of the monomer by observing the disappearance of characteristic bands (e.g., C=C of allyl groups) and the appearance of polymer backbone bands. nih.govjlu.edu.cn It can also identify the types of interactions within the polymer network. researchgate.net

Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure of the resulting polymer. jlu.edu.cnrsc.org

Differential Scanning Calorimetry (DSC): DSC is a critical tool for determining the thermal properties of the polymer network, such as the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. nih.govjlu.edu.cndiva-portal.org For example, a comb-like polymer based on poly(diethylene glycol octadecyl ether methacrylate) was found to be thermally stable below 314 °C, with distinct melting and crystallization enthalpies. jlu.edu.cn The Tg can be influenced by factors like the concentration of the crosslinker. nih.gov

X-Ray Diffraction (XRD): XRD patterns are used to investigate the crystalline structure of the polymer network. jlu.edu.cnresearchgate.net The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline nature, while broad halos suggest an amorphous structure. researchgate.net

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn) and the molecular weight distribution (Mw/Mn) of the soluble polymer fractions or the initial polymer before cross-linking. jlu.edu.cnrsc.org

The mechanical properties of the final network, such as Young's modulus and breaking stress, are highly dependent on the cross-linking density and the flexibility of the monomer units. elsevierpure.com

| Property | Description | Analytical Technique(s) |

| Chemical Structure | Confirms polymerization and identifies functional groups. | FTIR, NMR nih.govjlu.edu.cn |

| Thermal Properties | Measures glass transition, melting, and crystallization points. | DSC nih.govdiva-portal.org |

| Molecular Weight | Determines average molecular weight and distribution. | GPC jlu.edu.cnrsc.org |

| Crystallinity | Assesses the degree of crystalline order in the network. | XRD jlu.edu.cnresearchgate.net |

Analysis of Degradative Chain Transfer Phenomena in Allylic Systems

The polymerization of allylic monomers, such as derivatives of this compound, is significantly characterized by the phenomenon of degradative chain transfer. rsc.org This process involves the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) by a propagating radical. The resulting allyl radical is resonance-stabilized, which reduces its reactivity and consequently slows its rate of re-initiation of a new polymer chain. rsc.org

This stabilization is a primary reason why allyl monomers typically form low molecular weight polymers and require a high concentration of initiators to achieve complete conversion. rsc.org The dominant radical species observed in the early stages of the polymerization of diethylene glycol bis(allyl carbonate), a structurally similar compound, is the allyl radical. uq.edu.au The concentration of this radical remains relatively low and constant until a significant conversion of the double bonds (around 45%) is achieved, after which the radical concentration increases. uq.edu.au This suggests that allyl radicals play a crucial role throughout the polymerization process, especially at low conversions. uq.edu.au The presence of allylic hydrogen in monomers can therefore markedly impede polymerization through this degradative chain transfer reaction, leading to decreases in final conversion and molecular weight. researchgate.net

Transcarbamoylation and Related Chemical Exchange Reactions

Transcarbamoylation, or transurethane, is a chemical reaction involving the exchange of the alcohol or amine moiety of a carbamate (urethane) group with another alcohol or amine. This process is pivotal in the synthesis and recycling of polyurethanes and related dicarbamate compounds.

Mechanistic Insights into Intermolecular Exchange Processes

Intermolecular exchange processes like transcarbamoylation are fundamental to the chemical recycling of polyurethanes, breaking them down into constituent polyols and dicarbamates. chemrxiv.org The glycolysis of polyurethanes, for instance, is a transesterification reaction where the urethane (B1682113) linkages are reacted with a glycol, such as diethylene glycol, at elevated temperatures. rsc.org This process yields recovered polyols and a mixture of transreacted carbamates. researchgate.netmdpi.com

The mechanism often involves the formation of a metal alkoxide when a catalyst is present. This is followed by a coordination-insertion of the alkoxide into the urethane group, leading to the exchange and transfer of the polyol from the glycol. researchgate.net In the absence of byproducts like aromatic amines under mild reaction conditions, the reaction demonstrates high selectivity. acs.org For secondary carbamates, the base-catalyzed hydrolysis mechanism proceeds via a BAC2 pathway, involving nucleophilic acyl substitution. mdpi.com Enzymatic pathways have also been elucidated, revealing a two-stage mechanism for urethanases: an acylation stage where the enzyme becomes covalently bonded to the substrate, releasing an alcohol, followed by a deacylation stage where water hydrolyzes the enzyme-ligand adduct. chemrxiv.org

Catalytic Effects on Transcarbamoylation Efficiencies

The efficiency of transcarbamoylation is heavily influenced by the choice of catalyst. Base-catalyzed transcarbamoylation has been shown to be highly effective under mild conditions. acs.org Inorganic bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (t-BuOK) are efficient catalysts for the reaction between urethanes and various alcohols. researchgate.net

Studies on model dicarbamates have demonstrated excellent reactivity and high conversion rates in the presence of these catalysts. acs.org For example, the depolymerization of polyurethanes using methanol (B129727) and t-BuOK at 65°C can lead to recovery yields of diisocyanates as high as 86%. nih.gov In the glycolysis of polyurethanes, carboxylate salts like potassium acetate (KAc) and metal octoates have been used effectively. researchgate.netescholarship.org The catalytic activity of these salts is related to their basicity and coordination ability. researchgate.net Stannous and lithium octoates, in particular, have shown remarkable catalytic activity, yielding high-quality recovered polyol and high decomposition rates. researchgate.net

Table 1: Catalytic Efficiency in Transcarbamoylation of a Model Dicarbamate This table summarizes the results for the transcarbamoylation of Dibutyl(methylenebis(4,1-phenylene))dicarbamate with methanol under various basic conditions.

| Entry | Base (equiv per urethane) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | KOH (2) | 65 | 8 | >99 | 91 | acs.org |

| 2 | KOH (2) | 55 | 20 | >99 | 90 | acs.org |

| 3 | t-BuOK (2) | 65 | 8 | >99 | 92 | acs.org |

| 4 | t-BuOK (3) | 65 | 8 | >99 | 94 | acs.org |

| 5 | t-BuOK (4) | 65 | 8 | >99 | 95 | acs.org |

Thermal Decomposition Pathways and Product Analysis

The thermal stability of this compound is a critical parameter that dictates its processing and application limits. Upon heating, it undergoes decomposition through various pathways, yielding a range of products.

Characterization of Thermal Degradation Products

The thermal decomposition of dicarbamates can proceed through several pathways, depending on the conditions. A primary pathway is the cleavage of the carbamate bond to produce isocyanates and the corresponding alcohol (in this case, diethylene glycol). google.com This thermolysis reaction is typically favored at higher temperatures, ranging from 200°C to 450°C. google.com

Alternatively, decomposition can lead to the formation of amines and carbon dioxide. researchgate.netwisdomlib.org This occurs via an unstable carbamic acid intermediate. researchgate.netmdpi.comwisdomlib.org Studies on the glycolysis of dicarbamates have also noted the formation of amines, which was attributed to the thermal degradation of the carbamates during the process. mdpi.comuantwerpen.be The decomposition of the diethylene glycol moiety itself, which is stable at recommended storage temperatures, can occur at elevated temperatures. meglobal.biz Its degradation products may include aldehydes (such as formaldehyde), other alcohols, and ethers. meglobal.bizjocpr.com

Kinetic Studies of Thermal Instability

Kinetic studies provide insight into the rate and energy requirements of the decomposition process. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of dicarbamates. google.com For instance, TGA of a dicarbamate derived from MDI and ethylene glycol shows the onset of decomposition and the temperature ranges for mass loss. google.com

Differential scanning calorimetry (DSC) is another powerful tool for investigating thermal events. fkit.hr In the study of related allyl carbonate monomers, DSC has been used to determine the kinetics of polymerization and thermal decomposition of initiators. fkit.hr For the polymerization of diethylene glycol bis(allyl carbonate) initiated with 5% dicyclohexyl peroxy dicarbonate (CHPC), the apparent activation energy (Ea,app) was determined to be 128.23 kJ/mol. fkit.hr While this relates to polymerization, similar kinetic analyses can be applied to the thermal decomposition of the dicarbamate itself. The thermal decomposition temperature of a material is a key parameter derived from these studies; for example, incorporating stabilizers into a composite of nitrated cellulose (B213188) carbamate and diethylene glycol dinitrate was shown to significantly increase its decomposition temperature. springerprofessional.de Although non-combustible, this compound may decompose upon heating to produce toxic fumes. nih.gov

Advanced Analytical and Characterization Techniques for Diethylene Glycol Dicarbamate Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of diethylene glycol dicarbamate, offering non-destructive and highly detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the ethylene (B1197577) oxide backbone would exhibit characteristic chemical shifts, likely in the range of 3.6-4.2 ppm. The protons of the carbamate (B1207046) group's NH₂ would appear as a distinct signal. In ¹³C NMR spectroscopy, the carbonyl carbons of the carbamate groups are readily identifiable by their characteristic downfield chemical shifts, generally appearing in the range of 150–155 ppm. The carbons of the diethylene glycol moiety would also show specific resonances. The combination of ¹H and ¹³C NMR data allows for a complete and confident assignment of the this compound structure. While ¹⁹F NMR is not directly applicable to this compound itself, it would be an essential tool for characterizing any fluorinated analogues or derivatives.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ethylene oxide backbone (-CH₂-O-CH₂-) | 3.6 - 4.2 |

| ¹³C | Carbonyl (C=O) | 150 - 155 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound. pdf4pro.com These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for the compound.

In the IR spectrum of this compound, strong absorption bands corresponding to the C=O stretching of the carbamate group would be expected in the region of 1740–1760 cm⁻¹. The N-H stretching vibrations of the carbamate's amine group would typically appear as one or two bands in the 3400-3200 cm⁻¹ range. The C-O-C stretching of the ether linkage in the diethylene glycol backbone would also give rise to a characteristic band, usually around 1100 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. bournemouth.ac.uk While C=O stretches are also observable in Raman spectra, N-H and O-H stretches are often weaker compared to IR. Conversely, the C-C and C-O backbone vibrations can be strong and well-defined in the Raman spectrum. The Raman spectrum of the related compound diethylene glycol shows characteristic peaks that can be used as a reference. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3400 - 3200 |

| C=O (Carbamate) | Stretch | 1760 - 1740 |

| C-O-C (Ether) | Stretch | ~1100 |

| C-H (Alkyl) | Stretch | 2950 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 192.17 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the molecular weight. The molecule may also break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the C-O bonds of the ether linkage and the ester-like bonds of the carbamate groups. Analysis of these fragments can help to piece together the structure of the original molecule. For instance, the fragmentation of related glycol compounds has been studied, providing a basis for interpreting the mass spectrum of this compound. umt.eduresearchgate.net

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its concentration in a mixture. These methods are crucial for assessing the purity of the final product and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. core.ac.ukresearchgate.net It is particularly well-suited for separating non-volatile compounds and for determining the purity of a sample. nih.gov

In an HPLC analysis, a solution of the sample is pumped through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary phase and the mobile phase. For this compound, a reversed-phase C18 column is often employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly achieved using a UV detector, as the carbamate group exhibits some UV absorbance, or a refractive index detector. core.ac.uk By comparing the retention time and peak area of the sample to those of a known standard, the identity and concentration of this compound can be determined. This makes HPLC an excellent tool for monitoring the progress of a reaction by tracking the disappearance of reactants and the appearance of the product over time.

Table 3: Typical HPLC Parameters for the Analysis of Glycol Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient |

| Detection | UV or Refractive Index |

| Flow Rate | 1.0 mL/min |

These are general parameters and may need to be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that is ideal for the separation, identification, and quantification of volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for analyzing any volatile starting materials, byproducts, or degradation products. royalholloway.ac.ukuni-ulm.de

In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. fishersci.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, and their mass-to-charge ratios are measured. nih.gov This provides a unique mass spectrum for each component, allowing for its positive identification. The FDA has developed and validated GC-MS methods for the detection of related compounds like diethylene glycol in various products. fda.gov This technique is particularly useful for detecting trace impurities that could affect the quality and performance of the this compound product.

Thermal Analysis Techniques for Reaction and Stability Monitoring

Thermal analysis techniques are fundamental in tracking the physical and chemical changes in this compound as a function of temperature. These methods are pivotal for understanding its reaction kinetics during polymerization and its stability at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with material transitions as a function of temperature. dergipark.org.tr For systems involving this compound, DSC is instrumental in studying curing reactions, such as its polymerization to form polyurethanes. The process involves heating a sample at a controlled rate and comparing the heat flow to that of an inert reference. The resulting data, presented as a thermograph, reveals exothermic peaks corresponding to the curing reaction. dergipark.org.tr

Kinetic analysis of the curing process is crucial for optimizing polymerization conditions and predicting material behavior. dergipark.org.tr By performing DSC scans at multiple heating rates, researchers can employ model-free isoconversional methods, such as the Flynn–Wall–Ozawa and Friedman methods, to determine kinetic parameters without assuming a specific reaction model. mdpi.comnih.gov These methods track the conversion degree (α) as a function of temperature and time, allowing for the calculation of the activation energy (Ea) throughout the reaction. dergipark.org.trmdpi.com

For instance, a study on the curing kinetics of MDI-based polyurethane elastomers showed that the reaction could be divided into two stages, with a change in the reaction order at a conversion (α) greater than 0.45. mdpi.com An autocatalytic model was found to be more suitable for describing the curing kinetics compared to a simple nth-order model. mdpi.com Such detailed kinetic analysis provides theoretical guidance for precisely controlling the curing of polyurethane systems derived from monomers like this compound. mdpi.com

A similar approach was applied to study the polymerization of diethylene glycol bis(allyl carbonate) (DADC), an analogue of this compound. fkit.hr The study utilized DSC to establish the apparent kinetics and determine the kinetic triplet—activation energy (Ea,app), pre-exponential factor (A), and the reaction model f(a)—which can be used for simulating both isothermal and nonisothermal curing processes. fkit.hr

| Parameter | Description | Typical Application in Dicarbamate Research |

| Initial Curing Temperature (Ti) | The temperature at which the curing reaction begins to be detectable. dergipark.org.tr | Determines the onset of polymerization for a formulation containing this compound. |

| Peak Curing Temperature (Tp) | The temperature at which the rate of reaction is at its maximum. dergipark.org.tr | Indicates the point of the highest curing speed, crucial for controlling reaction exotherms. |

| Enthalpy of Curing (ΔHc) | The total heat released during the curing reaction. dergipark.org.tr | Quantifies the extent of reaction and can be used to calculate the degree of conversion. |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. dergipark.org.tr | Provides insight into the reaction's sensitivity to temperature changes and helps in process optimization. |

| Reaction Model (f(α)) | A mathematical function that describes how the reaction rate depends on the degree of conversion. nih.gov | Helps in elucidating the reaction mechanism (e.g., nth-order, autocatalytic). mdpi.com |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is essential for determining the thermal stability and decomposition profile of this compound and its derived polymers. scispace.com The TGA instrument consists of a precision balance, a furnace, and a purge gas system, which continuously records the sample's weight as it is heated. etamu.edu The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which different decomposition stages occur. osti.gov

The thermal degradation of polyurethanes, which can be synthesized from this compound, typically occurs in multiple steps. tandfonline.com The initial and most significant weight loss is often attributed to the dissociation of the urethane (B1682113) linkage into its isocyanate and alcohol precursors. osti.govbepress.com This decomposition is reported to begin between 200 to 250°C. osti.gov Subsequent degradation at higher temperatures involves the breakdown of the polyol or other components of the polymer backbone. bepress.com

Research on the thermal decomposition of dimethylhexane-1,6-dicarbamate (HDC), a related compound, showed a three-stage decomposition process, with the first stage being the thermal decomposition of the dicarbamate into the corresponding diisocyanate and alcohol. researchgate.net Similarly, TGA analysis of various polyurethane adhesives has shown that multi-step degradation is typical. scispace.com The thermal stability can be significantly influenced by the chemical structure; for example, polyurethanes with aromatic moieties generally exhibit higher thermal stability than purely aliphatic ones. scispace.com

| Material | Initial Decomposition Temp. (Tonset) | Temperature of 50% Weight Loss (T50%) | Residual Weight @ High Temp. | Key Findings from TGA |

| Generic Polyurethane | ~200-250°C osti.gov | Varies significantly with structure | Varies | Decomposition often starts with the urethane bond cleavage. osti.gov |

| PU/MMT Nanocomposites | >205°C tandfonline.com | Higher than pristine PU | Higher than pristine PU | Nanoclay enhances thermal stability. tandfonline.com |

| Hyperbranched Polyglycerol-based PU (Aromatic) | Higher than aliphatic counterpart scispace.com | 27-39°C higher than aliphatic scispace.com | Higher than aliphatic counterpart scispace.com | Aromatic units increase thermal stability. scispace.com |

| Si-PU/APTS-GPTS Hybrid | Increased with filler content mdpi.com | N/A | Increased from ~15% to ~45% | Hyperbranched polysiloxane significantly boosts thermal stability. mdpi.com |

X-ray Diffraction and Morphological Characterization of Related Polymeric Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of materials. cern.ch In the context of polymers derived from this compound, such as thermoplastic polyurethanes (TPUs), XRD is crucial for characterizing their morphology. It provides information on the degree of crystallinity and the arrangement of polymer chains into ordered (crystalline) and disordered (amorphous) regions. d-nb.inforesearchgate.net

Segmented polyurethanes are known for their microphase-separated structure, consisting of hard segments (formed from the diisocyanate and chain extender) and soft segments (composed of the polyol). researchgate.net The hard segments can organize into crystalline or paracrystalline domains, which act as physical crosslinks within the amorphous soft segment matrix. This morphology is directly responsible for the elastomer's unique properties.

XRD patterns of TPUs typically show a broad amorphous halo, often with superimposed sharper peaks indicating the presence of crystalline hard segments. d-nb.infomdpi.com For example, an initial TPU might display a broad diffraction peak centered around a 2θ value of 19-20°. mdpi.comnih.gov The intensity and sharpness of the crystalline peaks can be influenced by factors such as the chemical structure of the monomers (e.g., using aliphatic vs. aromatic diisocyanates), the molecular weight of the soft segment, and the incorporation of fillers. mdpi.comnih.gov

Studies have shown that increasing the chain length of the soft segment in polyurethanes can lead to increased crystallinity. mdpi.com Conversely, the crystallinity can decrease when moving from aliphatic to aromatic diisocyanates in the polymer structure. nih.gov The addition of nanofillers, such as cellulose (B213188) nanofibers or graphene, can also alter the morphology by interacting with the polymer segments, which can lead to better-ordered structures and enhanced crystallinity. mdpi.comnih.gov

| Polymer System | Key XRD Findings | Impact on Morphology |

| Thermoplastic Polyurethane (TPU) | Broad amorphous halo at 2θ ≈ 19-20°. d-nb.infomdpi.com | Indicates a largely amorphous nature with some short-range order. |

| TPU with varied soft segment length | Crystallinity increases with increasing soft segment chain length. mdpi.com | Longer, flexible soft segments allow for better packing and organization of hard segments. |

| TPU with varied diisocyanate | Crystallinity decreases from aliphatic to aromatic diisocyanates. nih.gov | The rigidity and bulkiness of aromatic rings can hinder crystalline packing compared to flexible aliphatic chains. |

| TPU/Jute Nanofiber Composites | Increased crystallinity and crystallite size with higher fiber content. mdpi.com | Nanofibers act as nucleating agents, promoting the formation of ordered crystalline domains. mdpi.com |

| TPU/Graphene Nanocomposites | Nanofiller addition leads to better-ordered hard segment structures. nih.gov | Graphene platelets can template the alignment and crystallization of hard segments. nih.gov |

Computational and Theoretical Investigations of Diethylene Glycol Dicarbamate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the fundamental properties of dicarbamate systems. These calculations allow for the determination of molecular structures, electronic properties, and the energetics of chemical reactions.

Computational chemistry methods like DFT are routinely used to predict the molecular structure of new compounds when X-ray data is unavailable. scielo.br By calculating the optimized molecular geometry, it is possible to predict various spectroscopic properties. For instance, in studies of diethyl phenylenebis(methylene)dicarbamates, DFT calculations have been used to correlate the computed structure with experimental Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra. scielo.br The vibrational frequencies calculated from DFT can be assigned to specific bands in an experimental IR spectrum, such as the characteristic N-H and C=O stretching frequencies in carbamates. scielo.br Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces between atoms, can be used to compute entire IR and Raman spectra. uj.edu.pl This approach has been successfully applied to systems containing diethylene glycol ethers to identify vibrational bands corresponding to specific molecular motions and interactions, such as those involving metal-oxygen coordination in electrolyte solutions. uj.edu.pl

Table 1: Predicted and Experimental Spectroscopic Data for Model Dicarbamates This table presents typical spectroscopic data for dicarbamate compounds, similar to what would be predicted using computational methods and confirmed by experimental analysis.

| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Shift | Experimental Wavenumber/Shift | Reference |

| FTIR | N-H stretch | ~3300 cm⁻¹ | 3305-3310 cm⁻¹ | scielo.br |

| FTIR | C=O stretch | ~1690 cm⁻¹ | 1683-1687 cm⁻¹ | scielo.br |

| ¹³C NMR | C=O | ~156 ppm | 156.6 ppm | scielo.br |

| ¹³C NMR | O-C H₂ | ~61 ppm | 61.0 ppm | scielo.br |

Note: Data is for diethyl phenylenebis(methylene)dicarbamates, serving as a model for dicarbamate systems.

Computational models are instrumental in mapping out the step-by-step mechanisms of chemical reactions involving dicarbamates. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. In the context of polyurethane degradation, where dicarbamates are key intermediates, QM/MM simulations have been used to elucidate the catalytic mechanism of urethanase enzymes like UMG-SP2. rsc.orgdtu.dk These studies show that the hydrolysis of a model dicarbamate proceeds in two main stages: acylation, where the enzyme becomes covalently attached to the substrate, and deacylation, where water hydrolyzes the enzyme-substrate bond. rsc.org

DFT calculations are also employed to study the mechanisms of non-enzymatic reactions. For example, the base-catalyzed hydrolysis of carbamates is known to proceed via two different mechanisms, an E1cb mechanism for primary carbamates and a BAC2 mechanism for secondary carbamates, the pathways for which can be modeled computationally. mdpi.com Furthermore, computational studies have investigated the thermodynamics and kinetics of dicarbamate formation from the reaction of amines with CO₂, providing equilibrium constants and reaction enthalpies that are crucial for applications like carbon capture. nih.gov

Molecular Dynamics Simulations for Conformational and Intermolecular Studies

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This is particularly useful for studying large systems in solution or condensed phases.

MD simulations can reveal how diethylene glycol dicarbamate molecules arrange themselves and interact with solvent molecules or other components in a mixture. researchgate.net These interactions, primarily through hydrogen bonding, are critical to understanding the material's bulk properties. researchgate.net In systems containing diethylene glycol and piperazine (B1678402) for CO₂ capture, MD simulations can supplement experimental data on viscosity and density. researchgate.net

For related systems, such as electrolytes containing diethylene glycol dimethyl ether (diglyme), AIMD simulations have been used to study the coordination and solvation of ions. uj.edu.pl These simulations help in understanding how the flexible ether chain wraps around cations, which dictates the electrolyte's properties. uj.edu.pl The insights gained from such simulations are transferable to understanding the intermolecular interactions of the diethylene glycol moiety in this compound.

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

| System Studied | Key Interaction Probed | Simulation Method | Findings | Reference |

| Piperazine/Diethylene Glycol | Solvent-Solvent & Solute-Solvent | Classical MD | Provides insights into physical properties like viscosity and density. | researchgate.net |

| Diethylene Glycol Dimethyl Ether Electrolyte | Cation-Solvent Coordination | AIMD | Identified specific IR and Raman bands for Mg(II) and Al(III) coordination with ether oxygens. | uj.edu.pl |

| 1,2-propylenediamine + Ethylene (B1197577) Glycol | Hydrogen Bonding | Classical MD & DFT | Confirmed H-bonding between the amine nitrogen and the glycol's hydroxyl group. | researchgate.net |

The chemical recycling of polyurethanes often involves breaking down the polymer into smaller molecules, including dicarbamates, which are then further hydrolyzed. mdpi.comresearchgate.net MD simulations can be used to model these degradation processes. For instance, simulations can track the diffusion of reactants like water or glycols to the carbamate (B1207046) linkages and model the subsequent bond-breaking events.

While specific MD simulations on the hydrolytic degradation of this compound are not widely published, the general mechanisms are known. Hydrolysis breaks the carbamate bond to yield an amine, an alcohol (in this case, diethylene glycol), and carbon dioxide. mdpi.comresearchgate.net Enzymatic hydrolysis pathways have also been investigated in detail. Studies on the urethanase enzyme UMG-SP2 demonstrated its ability to hydrolyze the dicarbamate TDI-diethylene glycol, which is formed during the glycolysis of polyurethane foam. rsc.orgnih.gov Computational methods like molecular docking and QM/MM simulations are crucial in these studies to understand how the substrate fits into the enzyme's active site and the subsequent chemical steps of its degradation. rsc.orgnih.gov

Machine Learning Approaches in Predicting Dicarbamate Behavior

Machine learning (ML) is an emerging tool in chemistry that can predict material properties and reaction outcomes based on existing data, often accelerating research and development. researchgate.net While direct ML models for this compound are still developing, the approach has been successfully applied to related systems.

For example, ML has been used to enhance the accuracy of computational fluid dynamics (CFD) models for CO₂ capture processes that use piperazine/diethylene glycol mixtures. researchgate.net In this context, ML algorithms recalibrate model parameters to reduce the error in predictions of properties like pressure drop, demonstrating the power of integrating ML with traditional physics-based models. researchgate.net In another application, an ML-based model was developed to predict the dechlorination of poly (vinyl chloride) in a solvent system containing ethylene glycol, showing that ML can effectively model complex reaction kinetics under various conditions. elsevierpure.com These examples highlight the potential for developing ML models to predict the behavior of dicarbamate systems, such as their degradation rates, solubility in different solvents, or performance in specific applications, by training models on data from experiments and other simulations.

Development of Predictive Models for Reaction Outcomes and Product Profiles

The synthesis and modification of this compound involve complex reaction networks where multiple competing and consecutive reactions can occur, leading to a variety of product profiles. Predicting the outcome of these reactions is crucial for process optimization, yield maximization, and ensuring the desired product quality. Computational and theoretical investigations play a pivotal role in developing predictive models that can forecast reaction outcomes and product distributions under various conditions. These models range from detailed kinetic models based on reaction mechanisms to data-driven machine learning approaches.

Kinetic Modeling Based on Reaction Networks

A fundamental approach to predicting reaction outcomes is the development of a kinetic model based on the underlying reaction network. This involves identifying all significant elementary reaction steps, including desired product formations and potential side reactions, and then determining their reaction rates.

For the synthesis of dicarbamates, such as dimethyl toluene-2,4-dicarbamate (TDC), a complex reaction network is often simplified to make kinetic modeling feasible. acs.org A similar approach can be applied to the synthesis of this compound. The reaction network would include the primary reactions leading to the formation of the monocarbamate and subsequently the dicarbamate, as well as potential side reactions like the formation of oligomers or degradation products.

The establishment of a kinetic model involves several key steps:

Structuring the Reaction Network: Based on experimental analysis, a reaction network is proposed and simplified. For instance, in the synthesis of TDC from 2,4-diaminotoluene (B122806) (TDA), urea (B33335), and methanol (B129727), the network is structured around the main reaction pathways. acs.org

Experimental Data Collection: Kinetic experiments are conducted under various conditions (e.g., temperature, reactant concentrations, catalyst loading) to gather data on the concentration profiles of reactants, intermediates, and products over time.

Parameter Estimation and Model Establishment: The experimental data is used to estimate the kinetic parameters (e.g., rate constants, activation energies) for each reaction in the network. This is often done using numerical regression methods to fit the model to the experimental data. acs.orgresearchgate.net

A study on the synthesis of dimethyl carbonate (DMC) from urea and methanol, a reaction sharing similarities with carbamate synthesis, demonstrated the development of a macro-kinetic model. researchgate.net This model incorporated a side reaction that becomes significant at higher temperatures, highlighting the importance of including competing reactions for accurate predictions. The activation energies for the main and side reactions were determined, allowing for the prediction of DMC yield under different temperature regimes. researchgate.net

The following table illustrates a simplified reaction network and the type of kinetic parameters that would be determined for the synthesis of this compound.

| Reaction Step | Description | Kinetic Parameters to be Determined |

| Reaction 1 | Formation of Diethylene Glycol Monocarbamate | Rate constant (k₁), Reaction orders with respect to reactants |

| Reaction 2 | Formation of this compound | Rate constant (k₂), Reaction orders with respect to reactants |

| Side Reaction 1 | Oligomerization | Rate constant (k₃), Activation Energy (Ea₃) |

| Side Reaction 2 | Degradation | Rate constant (k₄), Activation Energy (Ea₄) |

Once established, these kinetic models can be used for process analysis, optimization, and scale-up, allowing for the in-silico exploration of reaction conditions to achieve a desired product profile. acs.org

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations provide a molecular-level understanding of reaction mechanisms, which is invaluable for developing more accurate and predictive kinetic models. These methods can elucidate reaction pathways, identify transition states, and calculate activation energies for elementary reaction steps.

For carbamate formation, which is central to this compound, quantum chemical studies have investigated the reaction mechanism in detail. For example, studies on the reaction of monoethanolamine (MEA) with CO₂ have shown that the reaction proceeds through a zwitterionic intermediate. mdpi.comrsc.orgutexas.edu The relative probability of forming the stable carbamate versus the reactants regenerating is influenced by the interaction of this intermediate with surrounding solvent molecules. rsc.orgutexas.edu These insights are critical for predicting how solvent choice might affect the product profile in this compound synthesis.

Combined quantum mechanics/molecular mechanics (QM/MM) models have been used to study the enzymatic hydrolysis of a dicarbamate, providing detailed energetic profiles for the reaction steps. rsc.org For instance, the activation Gibbs free energy (ΔG‡) for the nucleophilic attack on the urethane (B1682113) bond was calculated to be 17.4 kcal mol⁻¹. rsc.org Such calculations can help in predicting reaction rates and identifying rate-limiting steps.

The table below summarizes key findings from computational studies on carbamate formation and hydrolysis that are relevant to predicting reaction outcomes for this compound.

| Computational Method | System Studied | Key Findings for Predictive Modeling | Reference |

| Density Functional Theory (DFT) | CO₂ capture by N,N'-dimethylethylenediamine | Calculation of CO₂ binding energies (35.2 to 92.2 kJ/mol) and reaction barriers, indicating the influence of the metal center on reactivity. | acs.org |

| Quantum Chemical & MD Simulations | MEA + CO₂ in aqueous solution | Elucidation of a zwitterion-mediated two-step mechanism; the solvent structure and dynamics critically influence the reaction outcome. | rsc.orgutexas.edu |

| QM/MM Simulations | Enzymatic hydrolysis of TDI-diethylene glycol | Calculation of activation Gibbs free energy for the nucleophilic attack (17.4 kcal mol⁻¹), providing a quantitative measure of the reaction rate. | rsc.org |

Machine Learning and Data-Driven Models

With the increasing availability of high-throughput experimental data and computational power, machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes in complex chemical systems like those involving polyurethanes and their dicarbamate precursors. patsnap.comadhesivesmag.comzenodo.org ML models can identify complex, non-linear relationships between formulation components, process parameters, and final product properties without requiring a detailed mechanistic understanding.

In the context of polyurethane foam production, ML algorithms have been successfully applied to predict foam properties based on formulation data. adhesivesmag.comzenodo.org This approach involves:

Data Collection and Structuring: Gathering a large dataset of formulations and their corresponding experimental outcomes (e.g., product yield, purity, physical properties).

Model Training: Using ML algorithms, such as elastic net or cubist models, to train a predictive model on the collected data. adhesivesmag.com

Model Validation: Testing the model's predictive accuracy on a separate dataset that was not used for training.

A study on flexible polyurethane foams demonstrated that ML models could accurately predict properties like density and hardness with R² values up to 97%. adhesivesmag.com This indicates that the models could explain a very high percentage of the variation in the foam properties based on the formulation. Such models can be used for both "forward" predictions (predicting properties from a given formulation) and "reverse" predictions (predicting formulations that will lead to desired properties). adhesivesmag.com

The following table shows an example of the kind of data that would be used to train an ML model for predicting the yield of this compound.

| Reactant A Conc. (mol/L) | Reactant B Conc. (mol/L) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) |

| 0.5 | 1.0 | 0.1 | 120 | 2 | 75 |

| 0.5 | 1.2 | 0.1 | 120 | 2 | 80 |

| 0.6 | 1.0 | 0.1 | 120 | 3 | 85 |

| 0.5 | 1.0 | 0.2 | 130 | 2 | 90 |

By leveraging these computational and theoretical approaches, it is possible to develop robust predictive models for the reaction outcomes and product profiles in this compound systems. These models are essential for accelerating product and process development, reducing the need for extensive experimental screening, and enabling the targeted synthesis of materials with specific properties.

Advanced Applications and Chemical Roles of Diethylene Glycol Dicarbamate in Material Science

Role as Monomers in Specialty Polymer Synthesis and Cross-linking

While diethylene glycol derivatives such as diacrylates and dimethacrylates are well-established cross-linking agents, the direct application of diethylene glycol dicarbamate as a primary monomer in specialty polymer synthesis is a more specialized area of research. However, its inherent structure, featuring two carbamate (B1207046) functional groups, presents theoretical potential for its use in the development of novel polymeric architectures.

The bifunctional nature of this compound allows it to act as a chain extender or a cross-linking agent in the synthesis of polyurethanes and other related polymers. The carbamate groups can react with isocyanates, contributing to the formation of the polyurethane backbone. The flexible ether linkage within the diethylene glycol moiety can impart specific properties to the resulting polymer, such as increased flexibility and hydrophilicity. Research in this area explores the creation of cross-linked networks with tailored properties for various applications, including hydrogels and elastomers.

The structure of the dicarbamate monomer, including the length and flexibility of the diethylene glycol chain, can influence both the kinetics of polymerization and the final network structure. The reactivity of the carbamate groups and the steric hindrance around them play a crucial role in the rate of polymer chain growth. Furthermore, the ability of the diethylene glycol segment to form hydrogen bonds can affect the intermolecular interactions within the polymer network, thereby influencing its mechanical and thermal properties.

| Property | Influence of this compound Structure |

| Polymerization Rate | The reactivity of the N-H bonds in the carbamate groups affects the speed of the reaction with isocyanates. |

| Cross-link Density | The concentration and reactivity of the dicarbamate determine the degree of cross-linking in the polymer network. |

| Flexibility | The ether linkages in the diethylene glycol backbone contribute to the flexibility of the resulting polymer. |

| Swellability | The hydrophilic nature of the diethylene glycol unit can enhance the water absorption capacity of hydrogels. |

Intermediate in Multi-Step Organic Synthesis and Chemical Transformations

Beyond its role in polymer synthesis, this compound serves as a key intermediate, particularly in the context of chemical recycling. Its formation as a product of polyurethane depolymerization opens avenues for its conversion into other valuable chemical feedstocks. The carbamate linkages within the molecule are susceptible to various chemical transformations, allowing for the recovery of its constituent parts. While its application as a general building block in multi-step organic synthesis is not extensively documented, its structure provides reactive sites for further chemical modifications.

Chemical Recycling and Depolymerization Processes of Polymeric Materials

The most significant and well-documented role of this compound is in the chemical recycling of polyurethane foams. Glycolysis, a prominent chemical recycling method, utilizes glycols like diethylene glycol to break down the complex polymer structure of polyurethanes.

During the glycolysis of polyurethane waste, diethylene glycol acts as a transesterification agent, cleaving the urethane (B1682113) bonds of the polymer. This process yields a mixture of the original polyol used in the polyurethane production and a variety of carbamate compounds, including this compound. nih.govmdpi.com This resulting mixture often separates into two phases: an upper phase rich in the recovered polyol and a lower phase containing excess glycol, amines, and the newly formed carbamates. nih.govmdpi.com

The carbamate-rich lower phase can then undergo hydrolysis, a process that uses water to break down the carbamate linkages. mdpi.com This subsequent step allows for the recovery of the original amines (from the isocyanates) and the glycol, which can then be purified and reused as raw materials for the synthesis of new polyurethanes, thus closing the recycling loop. mdpi.com

Table: Products of Polyurethane Glycolysis and Subsequent Hydrolysis

| Process | Reactants | Key Products |

| Glycolysis | Polyurethane Waste, Diethylene Glycol | Recovered Polyol, this compound, Amines |

| Hydrolysis | Carbamate Mixture (from glycolysis), Water | Recovered Amines, Diethylene Glycol, Carbon Dioxide |

To enhance the efficiency and selectivity of the glycolysis and hydrolysis processes, various catalysts are employed. For the glycolysis of polyurethanes, common catalysts include alkali hydroxides (e.g., potassium hydroxide), acetates (e.g., potassium acetate), and organometallic compounds (e.g., stannous octoate). nih.govuantwerpen.be These catalysts accelerate the transesterification reaction, leading to faster depolymerization and higher yields of the desired products. nih.govuantwerpen.be

For the hydrolysis of the resulting carbamates, both acidic and basic catalysts can be utilized to facilitate the cleavage of the carbamate bond. The choice of catalyst can influence the reaction conditions required and the purity of the recovered amines and glycols. Research continues to focus on developing more efficient and environmentally friendly catalytic systems to make the chemical recycling of polyurethanes more economically viable and sustainable. uantwerpen.be

Future Research Directions and Emerging Challenges in Diethylene Glycol Dicarbamate Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022). chemsrc.com A primary focus of future research will be the development of environmentally benign and sustainable synthetic pathways to Diethylene glycol dicarbamate. This involves exploring alternative, non-toxic starting materials and greener reaction conditions.

Key Research Thrusts:

Phosgene-Free Synthesis: A significant challenge lies in developing efficient phosgene-free routes. Research is likely to draw inspiration from the synthesis of other dicarbamates, which utilize alternative carbonyl sources. For instance, methods involving the carbonylation of diamines with ethyl carbamate (B1207046) over well-defined catalysts, such as titanium oxide, present a promising avenue. researchgate.net

Bio-based Feedstocks: The utilization of renewable resources is a critical aspect of sustainable chemistry. Future investigations may focus on deriving diethylene glycol from bio-based sources, thereby reducing the carbon footprint of the entire synthetic process. The successful synthesis of other bio-based dicarbamates, such as pentamethylene dicarbamate, demonstrates the feasibility of this approach. researchgate.net

Catalytic Efficiency: The development of highly active and selective catalysts will be crucial. Research into mixed oxide catalysts, which have shown efficacy in the synthesis of other carbamates, could be extended to the production of this compound. researchgate.net

| Synthetic Route | Carbonyl Source | Catalyst Example | Sustainability Aspect |

| Traditional | Phosgene | - | Use of highly toxic reagent |

| Emerging | Ethyl Carbamate | Titanium Oxide | Phosgene-free, potential for bio-based reactants |

| Emerging | Methyl Carbonate | Lead Dioxide | Phosgene-free |

| Future Potential | CO2 and Metal Alkoxides | Titanium Methoxide | Utilization of CO2 as a C1 source |

In-depth Mechanistic Understanding of Complex Polymerization and Degradation Phenomena

A thorough understanding of the polymerization and degradation behavior of this compound is essential for designing durable and potentially recyclable materials.

Polymerization: Future research will likely delve into the kinetics and thermodynamics of polymerization reactions involving this compound. Understanding the structure-property relationships in the resulting polyurethanes will be key to tailoring materials with specific mechanical and thermal properties. The synthesis of copolyesters containing diethylene glycol has shown that its incorporation can improve mechanical and hydrolytic degradation properties, a concept that could be explored in polyurethane systems. rsc.org

Degradation: The diethylene glycol unit is known to be a point of thermal weakness in polymers like poly(ethylene terephthalate) (PET). researchgate.net Therefore, a critical area of future research will be to elucidate the degradation mechanisms of polymers derived from this compound.

Key Research Questions:

What are the primary degradation pathways under thermal, oxidative, and hydrolytic stress?

How does the presence of the ether linkage in the diethylene glycol moiety influence the degradation kinetics?

Can the degradation process be controlled to facilitate chemical recycling of the resulting polymers?

Studies on the degradation of analogous polyesters, such as poly(diethylene glycol terephthalate), have revealed a two-step degradation behavior, which could provide a model for investigating the degradation of polyurethanes based on this compound. researchgate.net

Development of Advanced Catalytic Systems for Dicarbamate Transformations

Catalysis will play a pivotal role in the future of this compound chemistry, from its synthesis to its potential conversion into other valuable chemicals.

Synthesis Catalysis: As mentioned, a key area will be the development of robust catalysts for sustainable synthesis. This includes heterogeneous catalysts that can be easily separated and recycled, as well as catalysts that can operate under milder reaction conditions. The use of silanol-rich MCM-41 as a catalyst for the synthesis of dimethylhexane-1,6-dicarbamate showcases the potential of structured materials in this context. researchgate.net

Transformation Catalysis: Beyond synthesis, catalysts will be essential for the transformation of this compound and its polymers. This could include:

Catalytic Depolymerization: Designing catalysts that can selectively break down polyurethanes derived from this compound into their constituent monomers would be a significant step towards a circular economy for these materials.

Catalytic Upcycling: Research could also focus on catalytic processes that convert the dicarbamate or its degradation products into new, higher-value chemicals.

The development of conformationally dynamic catalytic systems, which can switch between different functional states, offers an intriguing possibility for controlling complex reaction cascades in dicarbamate transformations. rsc.org

| Catalyst Type | Potential Application | Research Focus |

| Mixed Metal Oxides | Sustainable Synthesis | High activity and selectivity in phosgene-free routes |

| Structured Mesoporous Materials | Sustainable Synthesis | Enhanced catalyst stability and recyclability |

| Biocatalysts (Enzymes) | Degradation/Depolymerization | Selective cleavage of carbamate and ether linkages |

| Dynamic Catalytic Systems | Controlled Transformations | Spatiotemporal control over complex reaction pathways |

Integration of Cutting-Edge Computational and Experimental Methodologies

The synergy between computational modeling and experimental work will be crucial for accelerating progress in the field of this compound chemistry.

Computational Approaches: